ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate
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Overview
Description
Ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate is a fluorinated spirocyclic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.24 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and a cyano group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as a dihaloalkane, followed by fluorination and subsequent functional group transformations. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to further modify the compound or to synthesize related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical and material science applications.
Scientific Research Applications
Ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated spirocyclic structures on biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate: Unique due to its fluorine atom and spirocyclic structure.
Ethyl 2-cyano-6-methoxyspiro[3.3]heptane-2-carboxylate: Similar structure but with a methoxy group instead of fluorine.
Ethyl 2-cyano-6-chlorospiro[3.3]heptane-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: this compound stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
2715119-72-3 |
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Molecular Formula |
C11H14FNO2 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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